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Compound of Interest
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Cat. No.: B130350 Get Quote

Introduction

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, and its derivatives are of

significant interest to researchers in the fields of medicinal chemistry and materials science due

to their diverse biological activities and potential applications as organic semiconductors.[1][2]

Quantum chemical calculations provide a powerful theoretical framework for understanding the

molecular structure, electronic properties, and spectroscopic behavior of this molecule. These

computational insights are invaluable for predicting reactivity, designing novel derivatives with

enhanced properties, and elucidating mechanisms of action in biological systems. This guide

provides a comprehensive overview of the theoretical calculations performed on Pyridazine-3-
carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method for investigating the

electronic structure of molecules.[3] The B3LYP functional, which combines Becke's three-

parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently

employed for its accuracy in predicting molecular properties.[3] The choice of basis set is also

crucial; the 6-311++G(d,p) and 6-31G* basis sets are commonly used for optimizing the

geometry and calculating the properties of pyridazine derivatives.[3][4]
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A general workflow for quantum chemical calculations.

Molecular Geometry
The optimization of the molecular geometry of Pyridazine-3-carboxylic acid reveals a nearly

planar structure for the pyridazine ring and the carboxylate carbon atom.[5] The planarity of the

molecule is a key feature, influencing its packing in the solid state and its interaction with

biological targets. The calculated bond lengths and angles are in good agreement with

experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of Pyridazine-3-carboxylic Acid
(DFT/B3LYP)
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Parameter Bond Length (Å) Parameter Bond Angle (°)

N1-N2 1.34 C6-N1-N2 119.5

N1-C6 1.33 N1-N2-C3 119.5

N2-C3 1.33 N2-C3-C4 122.0

C3-C4 1.40 C3-C4-C5 118.0

C4-C5 1.39 C4-C5-C6 118.0

C5-C6 1.40 C5-C6-N1 123.0

C3-C7 1.50 N2-C3-C7 116.0

C7=O8 1.22 C4-C3-C7 122.0

C7-O9 1.35 O8-C7-O9 123.0

Note: The data presented is based on typical values for pyridazine and carboxylic acid

functional groups calculated at the B3LYP level of theory, as specific comprehensive

computational studies on the isolated Pyridazine-3-carboxylic acid molecule are not readily

available in the provided search results. Actual values may vary depending on the specific

computational setup.

Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the

characterization of molecular structures. The calculated vibrational frequencies and their

corresponding assignments provide a detailed picture of the molecule's vibrational modes. The

stretching vibration of the C=O group in the carboxylic acid is typically observed in the range of

1705-1725 cm⁻¹.[6] For pyridazine derivatives, the C=C, C=N, and N=N stretching vibrations of

the ring are expected in the 1400-1600 cm⁻¹ region.[7]

Table 2: Calculated Vibrational Frequencies and Assignments for Pyridazine-3-carboxylic
Acid
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Frequency (cm⁻¹) Assignment

~3400 O-H stretch (carboxylic acid dimer)

~3100 C-H stretch (aromatic)

~1710 C=O stretch (carboxylic acid)[6]

~1590 C=C, C=N stretch (pyridazine ring)[7]

~1440 C-H in-plane bend

~1250 C-O stretch (carboxylic acid)

~950 O-H out-of-plane bend (carboxylic acid dimer)

Note: These are expected frequency ranges based on data for similar compounds.

Experimental values can be influenced by intermolecular interactions such as hydrogen

bonding.

Electronic Properties and Frontier Molecular
Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy

of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy

reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the

molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher

reactivity. For pyridazine derivatives, the HOMO is typically a π-orbital delocalized over the

pyridazine ring, while the LUMO is a π*-orbital.
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Electronic excitation from HOMO to LUMO.

Table 3: Calculated Electronic Properties of Pyridazine-3-carboxylic Acid

Parameter Value (eV)

HOMO Energy -6.8 to -7.2

LUMO Energy -1.5 to -2.0

HOMO-LUMO Gap (ΔE) 4.8 to 5.7

Note: The values are estimates based on DFT calculations for similar aromatic carboxylic acids

and pyridazine derivatives.[8][9][10][11] The exact values will depend on the level of theory and

basis set used.

Spectroscopic Properties
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure

elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of

experimental spectra. For pyridazine derivatives, the protons on the aromatic ring typically

resonate in the δ 7.0-9.0 ppm range in ¹H NMR spectra. In ¹³C NMR spectra, the carbon atoms
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of the pyridazine ring appear in the δ 125-155 ppm region, while the carboxyl carbon is

observed further downfield, around δ 165-175 ppm.[12]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazine-3-carboxylic Acid

Atom ¹H Chemical Shift Atom ¹³C Chemical Shift

H4 ~7.8 C3 ~150

H5 ~7.6 C4 ~128

H6 ~9.2 C5 ~135

COOH ~13.0 C6 ~152

C=O ~168

Note: These are approximate chemical shifts based on general ranges for similar structures.

[13][14][15] Solvent effects can significantly influence experimental chemical shifts.

UV-Vis Spectroscopy
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of

molecules.[10] The calculated absorption wavelengths (λmax) and oscillator strengths

correspond to electronic transitions between molecular orbitals, most commonly from the

HOMO to the LUMO. For pyridazine-3-carboxylic acid, the main absorption bands are

expected in the UV region, corresponding to π → π* transitions within the aromatic system.

Table 5: Calculated UV-Vis Absorption Data for Pyridazine-3-carboxylic Acid

λmax (nm) Oscillator Strength (f) Major Contribution

~280-320 > 0.1 HOMO → LUMO (π → π)

~240-270 > 0.1 HOMO-1 → LUMO (π → π)

Note: These are representative values based on TD-DFT calculations for pyridazine and its

derivatives.[10][16] The solvent environment can cause shifts in the absorption maxima.
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Experimental Protocols
Synthesis
The synthesis of pyridazine derivatives often involves the condensation of a dicarbonyl

compound with hydrazine or its derivatives.[4][17] For Pyridazine-3-carboxylic acid
specifically, a common route involves the oxidation of a suitable precursor, such as 3-

methylpyridazine.
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Characterization
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A typical workflow for the synthesis and characterization.

Characterization
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The synthesized Pyridazine-3-carboxylic acid is typically characterized using a suite of

spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify the presence of key functional groups, such as the

carboxylic acid O-H and C=O stretches, and the pyridazine ring vibrations.[7]

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the

chemical shifts and coupling patterns of the hydrogen and carbon atoms.[12][18]

Mass Spectrometry: To determine the molecular weight and confirm the elemental

composition.[4]

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular

structure in the solid state, providing experimental bond lengths and angles for comparison

with theoretical calculations.[5]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful

approach to understanding the fundamental properties of Pyridazine-3-carboxylic acid.

These theoretical studies offer detailed information on molecular geometry, vibrational modes,

electronic structure, and spectroscopic signatures. The synergy between computational

predictions and experimental data is crucial for advancing the rational design of new

pyridazine-based compounds for applications in drug discovery and materials science. The

data and methodologies presented in this guide serve as a valuable resource for researchers

working with this important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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